molecular formula C13H11NO4S B2864470 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS No. 34063-53-1

1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Cat. No.: B2864470
CAS No.: 34063-53-1
M. Wt: 277.29
InChI Key: YPRBJNYHZJWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-[(phenylsulfonyl)methyl]benzene is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.301 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a phenylsulfonyl group (-SO2Ph) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-[(phenylsulfonyl)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Nitro-4-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-[(phenylsulfonyl)methyl]aniline, while nucleophilic substitution can produce various substituted aromatic compounds .

Scientific Research Applications

1-Nitro-4-[(phenylsulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules. Its structural features allow for interactions with biological targets, making it useful in drug discovery and development.

    Medicine: Research on this compound may lead to the development of new therapeutic agents

    Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene involves its interaction with other molecules during chemical reactions. The nitro group and phenylsulfonyl group play key roles in its reactivity. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity in nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRBJNYHZJWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.